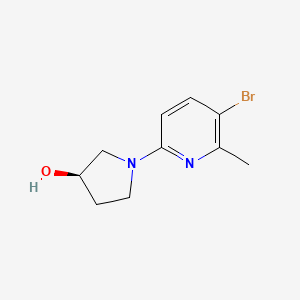
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol, also known as Br-PIP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol exerts its effects by binding to and inhibiting the activity of PI3K, a key enzyme involved in various signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3K activity, (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can block the downstream signaling pathways that promote cancer cell growth and survival. In addition, (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can modulate the activity of ion channels and receptors, including the NMDA receptor, by binding to specific sites on these proteins and altering their activity.
Biochemical and Physiological Effects:
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been shown to have several biochemical and physiological effects, including inhibition of PI3K activity, modulation of ion channel and receptor activity, and enhancement of NMDA receptor-mediated synaptic transmission. These effects have been shown to have potential therapeutic applications in various diseases, including cancer and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and potential applications in various scientific fields. However, (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol also has limitations, including its relatively high cost and limited availability, which may restrict its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol, including optimization of its synthesis method to improve yield and reduce cost, development of more selective and potent PI3K inhibitors based on the structure of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol, and investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. In addition, further studies are needed to elucidate the mechanisms underlying the effects of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol on ion channels and receptors, which may provide new insights into the regulation of synaptic transmission and plasticity.
Synthesemethoden
The synthesis of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxaldehyde with (S)-proline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol. The synthesis method of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been optimized to ensure high yield and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various signaling pathways that are dysregulated in cancer and other diseases. This inhibition of PI3K activity makes (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol a promising candidate for the development of novel anticancer drugs.
In neuroscience, (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been shown to enhance NMDA receptor-mediated synaptic transmission and improve cognitive function in animal models, making it a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-9(11)2-3-10(12-7)13-5-4-8(14)6-13/h2-3,8,14H,4-6H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQRZHQNHCEEX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N2CC[C@@H](C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)





![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)
